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molecular formula C14H20N2O3 B4654351 1-[3-(4-nitrophenoxy)propyl]piperidine CAS No. 92374-75-9

1-[3-(4-nitrophenoxy)propyl]piperidine

Cat. No. B4654351
M. Wt: 264.32 g/mol
InChI Key: JEVKRDOAGIIPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06939874B2

Procedure details

In a three-neck flask with an overhead mechanical stirrer, a mixture of 1-(3-chloropropyl)-piperidine (49.8 g, 0.308 mol), 4-nitrophenol (42.8 g, 0.308 mol) and K2CO3 (212 g, 1.53 mol), in anhydrous DMF (200 mL) was heated to 94° C. and stirred for 18 h. The mixture was cooled to RT then diluted with 2 L water. The organics were taken up in EtOAc (2 L) and washed twice with 2N NaOH (500 mL) then brine (200 mL). The combined organics were dried over anhydrous MgSO4 then concentrated under reduced pressure to give 1-[3-(4-nitro-phenoxy)-propyl]-piperidine as a yellowish oil.
Quantity
49.8 g
Type
reactant
Reaction Step One
Quantity
42.8 g
Type
reactant
Reaction Step One
Name
Quantity
212 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1)([O-:13])=[O:12].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.O.CCOC(C)=O>[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([O:20][CH2:2][CH2:3][CH2:4][N:5]2[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)=[CH:16][CH:15]=1)([O-:13])=[O:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
49.8 g
Type
reactant
Smiles
ClCCCN1CCCCC1
Name
Quantity
42.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)O
Name
Quantity
212 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed twice with 2N NaOH (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(OCCCN2CCCCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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